molecular formula C13H25NO2 B12538669 (1-Ethylpiperidin-4-YL)methyl pentanoate CAS No. 700870-67-3

(1-Ethylpiperidin-4-YL)methyl pentanoate

Cat. No.: B12538669
CAS No.: 700870-67-3
M. Wt: 227.34 g/mol
InChI Key: JXLSFAZSRRJLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylpiperidin-4-YL)methyl pentanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound is characterized by the presence of an ethyl group attached to the piperidine ring and a pentanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-4-YL)methyl pentanoate typically involves the esterification of (1-Ethylpiperidin-4-YL)methanol with pentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpiperidin-4-YL)methyl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1-Ethylpiperidin-4-YL)methyl pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-4-YL)methyl pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-(1-piperidinyl)pentanoate hydrochloride
  • Ethyl 2-(1-piperidinyl)pentanoate hydrochloride
  • Ethyl 4-methyl-1-(1-piperidinyl)cyclohexanecarboxylate hydrochloride

Comparison: (1-Ethylpiperidin-4-YL)methyl pentanoate is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

700870-67-3

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(1-ethylpiperidin-4-yl)methyl pentanoate

InChI

InChI=1S/C13H25NO2/c1-3-5-6-13(15)16-11-12-7-9-14(4-2)10-8-12/h12H,3-11H2,1-2H3

InChI Key

JXLSFAZSRRJLCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC1CCN(CC1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.